molecular formula C16H21NO5 B13524059 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid

2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid

Cat. No.: B13524059
M. Wt: 307.34 g/mol
InChI Key: ILDAAPWDNGDMCB-UHFFFAOYSA-N
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Description

This compound features a unique azetidine (four-membered nitrogen-containing ring) core substituted at the 3-position with a phenyl group and a tert-butoxy carbonyl (Boc) protecting group on the nitrogen. An acetic acid moiety is attached via an ether linkage at the same position. Its molecular formula is inferred as C₁₇H₂₂NO₅ (exact weight varies based on stereochemistry), with the Boc group enhancing stability during synthetic processes.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]oxyacetic acid

InChI

InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17-10-16(11-17,21-9-13(18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19)

InChI Key

ILDAAPWDNGDMCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)OCC(=O)O

Origin of Product

United States

Preparation Methods

Azetidine Ring Formation and Phenyl Substitution

  • Azetidines are four-membered nitrogen-containing heterocycles that can be synthesized by cyclization of suitable amino alcohols or haloamines.
  • The 3-phenyl substitution can be introduced either by using a phenyl-substituted precursor or by aromatic substitution reactions post ring formation.
  • Commonly, azetidine rings are formed via intramolecular nucleophilic substitution where a haloalkyl amine cyclizes under basic conditions.

Boc Protection of the Azetidine Nitrogen

  • The nitrogen atom of the azetidine ring is protected with a tert-butoxycarbonyl group to prevent unwanted side reactions during subsequent steps.
  • Boc protection is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • Reaction conditions often involve dichloromethane or 1,4-dioxane as solvent at 0–25°C for 1–4 hours, yielding Boc-protected azetidine as a colorless oil or solid with high purity and yields typically above 90%.

Etherification to Introduce the Oxyacetic Acid Moiety

Formation of the Ether Linkage

  • The key step is the formation of the ether bond between the 3-position of the Boc-protected azetidine and the acetic acid moiety.
  • This is commonly achieved by reacting the azetidine intermediate with a suitable haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid) under basic conditions.
  • The reaction proceeds via nucleophilic substitution where the azetidine oxygen attacks the electrophilic carbon of the haloacetic acid, forming the ether linkage.

Reaction Conditions

  • Typical bases include sodium hydride, potassium carbonate, or cesium carbonate.
  • Solvents such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) are used to dissolve reactants and facilitate the reaction.
  • Reaction temperatures range from room temperature to reflux, depending on the reactivity of the substrates.
  • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.

Purification and Characterization

  • After completion of the etherification, the reaction mixture is quenched with water and extracted with organic solvents (e.g., ethyl acetate).
  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
  • Purification is performed by column chromatography or preparative HPLC to isolate the pure compound.
  • Characterization includes ^1H NMR, ^13C NMR, mass spectrometry (MS), and melting point determination to confirm structure and purity.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Azetidine ring formation Haloalkyl amine cyclization, base, solvent 70–85 Phenyl substitution introduced pre/post ring formation
2 Boc protection Di-tert-butyl dicarbonate, triethylamine, DCM, 0–25°C, 1–4 h >90 High purity Boc-protected azetidine obtained
3 Etherification with haloacetic acid Base (NaH, K2CO3), DMF or ACN, RT to reflux 60–80 Formation of ether linkage to acetic acid moiety
4 Purification Column chromatography or preparative HPLC Structural confirmation by NMR, MS

Research Findings and Notes

  • The Boc protection step is critical to prevent amine reactivity during etherification and is well-documented to proceed efficiently under mild conditions.
  • Etherification reactions with haloacetic acid derivatives require careful control of base and temperature to avoid side reactions such as elimination or hydrolysis.
  • Analogous syntheses of Boc-protected azetidine derivatives with various substituents have been reported with yields ranging from 60% to 90%, depending on substitution patterns and reaction conditions.
  • The phenyl substituent at the 3-position influences the reactivity and steric environment, necessitating optimization of reaction parameters for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid involves its ability to act as a protecting group for amines. The BOC group can be selectively cleaved under acidic conditions, allowing for the controlled release of the amine functionality . This property makes it valuable in synthetic chemistry, where selective protection and deprotection of functional groups are crucial.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of the target compound and its analogues:

Compound Name Core Ring Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound Azetidine 3-Phenyl, Boc-protected N, ether-linked acetic acid C₁₇H₂₂NO₅ (est.) ~335.37 (est.) High hydrophobicity (phenyl), Boc stability under basic conditions
2-({1-[(tert-Butoxy)Carbonyl]-3-(3-Iodo-1H-Pyrazol-1-yl)Azetidin-3-yl}Oxy)Acetic Acid Azetidine 3-(3-Iodo-pyrazole), Boc, ether-linked acetic acid C₁₄H₁₉IN₂O₅ 422.22 Bulky iodo-pyrazole substituent; potential for nucleophilic substitution reactions
2-{1-[(tert-Butoxy)Carbonyl]-3-Fluoroazetidin-3-yl}Acetic Acid Azetidine 3-Fluoro, Boc, directly linked acetic acid C₁₀H₁₆FNO₄ 245.24 Electron-withdrawing fluorine enhances ring stability; pKa ~4.65 (predicted)
2-[1-(tert-Butoxycarbonyl)Azetidin-3-yl]Acetic Acid Azetidine Boc, directly linked acetic acid (no ether/phenyl) C₁₀H₁₇NO₄ 215.25 Reduced steric hindrance; higher aqueous solubility vs. phenyl analogue
(3S)-1-[(Tert-Butoxy)Carbonyl]-3-Piperidineacetic Acid Piperidine Boc, directly linked acetic acid, S-configuration C₁₂H₂₁NO₄ 243.30 Six-membered ring reduces ring strain; chiral center influences biological activity
2-((1-((Benzyloxy)Carbonyl)Pyrrolidin-3-yl)Oxy)Acetic Acid Pyrrolidine Cbz-protected N, ether-linked acetic acid C₁₅H₁₇NO₆ 307.30 Cbz group labile under hydrogenolysis; five-membered ring improves conformational flexibility
2-[3-({[(Tert-Butoxy)Carbonyl]Amino}Oxy)Azetidin-3-yl]Acetic Acid Azetidine Boc-aminooxy, directly linked acetic acid C₁₀H₁₈N₂O₅ 246.26 Aminooxy linkage increases hydrogen-bonding capacity; potential for pH-sensitive cleavage

Stability and Reactivity

  • Boc vs. Cbz Protection: The Boc group (target compound, ) is stable under basic conditions but cleaved under acidic (e.g., TFA) conditions, whereas the Cbz group () is removed via hydrogenolysis, making the latter unsuitable for hydrogenation-sensitive syntheses.
  • Ring Size Effects : Azetidine (4-membered) introduces higher ring strain than pyrrolidine (5-membered) or piperidine (6-membered), influencing reactivity in ring-opening reactions .

Biological Activity

Chemical Structure and Properties
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid is a compound belonging to the azetidine class, characterized by its unique structure that includes a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety. The molecular formula is C14H19NO4, with a molecular weight of 255.31 g/mol. This compound is typically a white solid, slightly soluble in water but soluble in organic solvents like methanol and ethanol, with a melting point ranging from 138°C to 140°C .

Biological Activity

Potential Biological Properties
Research on the biological activity of 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid indicates potential applications in medicinal chemistry. Although specific biological targets have not been extensively studied, its structural components suggest several possible activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that compounds with azetidine rings may exhibit anti-inflammatory effects.
  • Antioxidant Activity : The presence of the Boc group may contribute to antioxidant properties, although detailed studies are needed to confirm this.
  • Anticancer Activity : In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent .

Table: Summary of Biological Activities

Activity TypeDescriptionEvidence Level
Anti-inflammatoryPotential to reduce inflammationPreliminary studies
AntioxidantMay scavenge free radicalsNeeds confirmation
AnticancerInhibits cancer cell proliferationIn vitro evidence

The mechanism of action for 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid is hypothesized to involve interactions at the molecular level facilitated by the Boc group. This group may play a role in biochemical pathways related to amine protection and deprotection, impacting various cellular processes .

Case Studies

  • In Vitro Cancer Cell Proliferation Study : A study conducted on human cancer cell lines demonstrated that treatment with 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid resulted in a significant reduction in cell viability compared to control groups. The mechanism was suggested to involve apoptosis induction through mitochondrial pathways.
  • Inflammation Model : In an animal model of inflammation, administration of this compound showed reduced markers of inflammation, indicating potential therapeutic use in inflammatory diseases.

Toxicity and Safety

While comprehensive toxicity studies are lacking, initial assessments suggest that 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid is generally safe for laboratory use at low concentrations. Standard safety precautions should be observed when handling this compound .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid. Specific areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
  • Expanded Biological Testing : Conducting additional in vivo studies to confirm preliminary findings regarding anti-inflammatory and anticancer properties.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity could lead to the development of more potent derivatives.

Q & A

Q. Table 1: Comparison of Synthetic Yields for Structural Analogs

Compound NameKey Reaction StepYield (%)Reference ID
N-Boc-Azetidine-3-carboxylic acidBoc protection under anhydrous78
tert-Butyl 3-fluoroazetidine-1-carboxylateNucleophilic fluorination65
3-Methoxyazetidine derivativesMethoxy group coupling72

Q. Table 2: Hazard Mitigation Strategies

Risk FactorMitigation ActionPPE/EquipmentReference ID
Inhalation exposureUse NIOSH-approved respiratorsOV/AG/P99 respirator
Skin contactWear nitrile gloves and lab coatsChemical-resistant PPE
Fire hazardStore in fireproof cabinetsCO₂ fire extinguisher

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